molecular formula C13H15ClO4 B14415501 2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate CAS No. 82408-98-8

2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate

Cat. No.: B14415501
CAS No.: 82408-98-8
M. Wt: 270.71 g/mol
InChI Key: JWLJJIRPSUBPGM-UHFFFAOYSA-N
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Description

2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate is an organic compound with the molecular formula C13H15ClO4 It is a derivative of phenoxyethyl acetate, where the phenyl ring is substituted with a 3-chloropropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 3-chloropropanoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with acetic anhydride to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and using an inert atmosphere to avoid oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 3-chloropropanoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethyl acetate: Lacks the 3-chloropropanoyl group.

    4-(3-Chloropropanoyl)phenol: Lacks the ethyl acetate group.

    3-Chloropropanoic acid: Lacks the phenoxyethyl group.

Uniqueness

2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate is unique due to the presence of both the 3-chloropropanoyl and phenoxyethyl groups, which confer specific chemical and biological properties

Properties

CAS No.

82408-98-8

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

2-[4-(3-chloropropanoyl)phenoxy]ethyl acetate

InChI

InChI=1S/C13H15ClO4/c1-10(15)17-8-9-18-12-4-2-11(3-5-12)13(16)6-7-14/h2-5H,6-9H2,1H3

InChI Key

JWLJJIRPSUBPGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=CC=C(C=C1)C(=O)CCCl

Origin of Product

United States

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